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Compound of Interest

Compound Name: 2-Fluorophenol

Cat. No.: B15545755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
fluorophenol (CAS No: 367-12-4), a crucial intermediate in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for 2-fluorophenol.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-fluorophenol provides information about the chemical environment

of the protons in the molecule.

Chemical Shift (δ) ppm Multiplicity Assignment

7.02-7.11 Multiplet 3H, Aromatic

6.85-6.89 Multiplet 1H, Aromatic

5.88 Singlet 1H, -OH
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Table 1: ¹H NMR data for 2-fluorophenol.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the 2-fluorophenol
molecule.

Chemical Shift (δ) ppm Assignment

152.19, 150.30 C-F

143.55, 143.44 C-OH

124.89, 124.86 Aromatic CH

120.94, 120.88 Aromatic CH

117.47, 117.45 Aromatic CH

115.70, 115.55 Aromatic CH

Table 2: ¹³C NMR data for 2-fluorophenol.[1]

Experimental Protocol for NMR Spectroscopy
The following protocol outlines a general procedure for acquiring high-quality NMR spectra of

2-fluorophenol.

Sample Preparation:

Approximately 10-20 mg of 2-fluorophenol is dissolved in about 0.7 mL of deuterated

chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation:

A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is used.
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Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

Spectral Width: A spectral width of approximately 16 ppm is used.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of about 240 ppm is used.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software. This

involves Fourier transformation, phase correction, and baseline correction. The chemical shifts

for ¹H NMR are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm), and for ¹³C

NMR, the solvent peak at δ = 77.16 ppm is used as a reference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 2-Fluorophenol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15545755#2-fluorophenol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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